3,3/'-Methylenediphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a colorless crystalline solid that is soluble in organic solvents such as alcohols, ethers, and ketones, but is almost insoluble in water . This compound is used in various industrial applications, including the synthesis of high molecular polyester resins, industrial surfactants, softeners, and pharmaceutical intermediates .
Vorbereitungsmethoden
3,3’-Methylenediphenol can be synthesized through several methods. One common synthetic route involves the reaction of methyl benzoate with phenol under acid catalysis. Acid catalysts such as p-toluenesulfonic acid, ammonium chloride, or antimony trioxide are typically used in this process . The reaction conditions are generally mild, and the process yields a high-purity product.
In industrial production, the preparation of 3,3’-Methylenediphenol often involves similar methods but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity, making the compound suitable for various applications.
Analyse Chemischer Reaktionen
3,3’-Methylenediphenol undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation and various reducing agents for reduction reactions.
Oxidation: When subjected to oxidation, 3,3’-Methylenediphenol can form quinones and other oxidized derivatives.
Reduction: Reduction reactions typically yield phenolic compounds with altered functional groups.
Substitution: Substitution reactions often involve the replacement of hydrogen atoms with other functional groups, leading to the formation of various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield hydroquinone derivatives, while reduction can produce phenolic alcohols.
Wissenschaftliche Forschungsanwendungen
3,3’-Methylenediphenol has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Biology: In biological research, it is studied for its potential effects on cellular processes and its interactions with various biomolecules.
Medicine: In medicine, 3,3’-
Eigenschaften
CAS-Nummer |
10193-50-7 |
---|---|
Molekularformel |
C13H12O2 |
Molekulargewicht |
200.23 g/mol |
IUPAC-Name |
3-[(3-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C13H12O2/c14-12-5-1-3-10(8-12)7-11-4-2-6-13(15)9-11/h1-6,8-9,14-15H,7H2 |
InChI-Schlüssel |
DXADWKPCWTXPOY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)O)CC2=CC(=CC=C2)O |
Kanonische SMILES |
C1=CC(=CC(=C1)O)CC2=CC(=CC=C2)O |
Synonyme |
3,3'-Methylenebisphenol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.